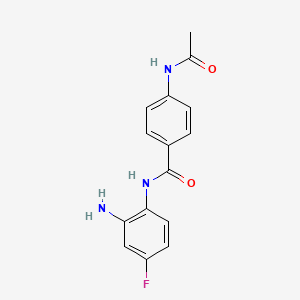
BRD3308
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
BRD3308 is a highly selective inhibitor of histone deacetylase 3 (HDAC3). It has shown significant potential in various scientific research applications, particularly in the fields of virology and endocrinology. The compound is known for its ability to activate HIV-1 transcription and disrupt HIV-1 latency, as well as its role in protecting pancreatic beta cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress .
科学研究应用
BRD3308 has a wide range of scientific research applications, including:
Endocrinology: The compound protects pancreatic beta cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release.
Epigenetics: As an HDAC3 inhibitor, this compound is used in studies related to gene expression regulation and epigenetic modifications.
作用机制
BRD3308 exerts its effects primarily through the inhibition of histone deacetylase 3 (HDAC3). By inhibiting HDAC3, this compound prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly important in the activation of HIV-1 transcription and the protection of pancreatic beta cells. The molecular targets involved include HDAC3 and various transcription factors that regulate gene expression .
安全和危害
未来方向
The potential of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” as a lead compound for further discovery of isoform selective HDAC inhibitors has been suggested . Its ability to inhibit tumor growth and improve the anticancer activity of other drugs like taxol and camptothecin indicates its potential for use in cancer therapy .
生化分析
Biochemical Properties
BRD3308 interacts with HDAC3, exhibiting 23-fold selectivity for HDAC3 over HDAC1 (IC50 of 1.26 μM) or HDAC2 (IC50 of 1.34 μM) . This interaction plays a significant role in the compound’s biochemical properties.
Cellular Effects
This compound has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release . It also activates HIV-1 transcription and disrupts HIV-1 latency .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with HDAC3. It inhibits HDAC3, leading to changes in gene expression . This inhibition can result in the suppression of apoptosis and the increase of functional insulin release .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting impact on cellular function, particularly in the suppression of apoptosis and the increase of insulin release .
Dosage Effects in Animal Models
In a rat model of type 2 diabetes, this compound (5 mg/kg; intraperitoneal injection; every second day) reduced hyperglycemia and increased insulin secretion . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
Given its interaction with HDAC3, it is likely involved in pathways related to histone deacetylation .
Subcellular Localization
Given its interaction with HDAC3, it is likely localized in the nucleus where HDAC3 is typically found .
准备方法
The synthesis of BRD3308 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Specific functional groups, such as the acetamido and amino groups, are introduced through selective reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimization for yield and purity.
化学反应分析
BRD3308 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino and acetamido groups.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
BRD3308 is unique in its high selectivity for HDAC3 over other histone deacetylases, such as HDAC1 and HDAC2. This selectivity is crucial for its specific effects on HIV-1 transcription and pancreatic beta cell protection. Similar compounds include:
RGFP966: Another selective HDAC3 inhibitor, but with different selectivity and potency profiles.
CI-994: A less selective HDAC inhibitor that targets multiple HDACs, including HDAC1, HDAC2, and HDAC3.
SAHA (Vorinostat): A broad-spectrum HDAC inhibitor used in cancer therapy, with less specificity for HDAC3.
This compound stands out due to its high selectivity for HDAC3, making it a valuable tool for specific research applications where targeted inhibition of HDAC3 is desired .
属性
IUPAC Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDFENBXIEAPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of BRD3308?
A: this compound acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, this compound can alter gene expression patterns. [, ]
Q2: How does selective HDAC3 inhibition by this compound compare to broader-spectrum HDAC inhibitors?
A: Research suggests that this compound, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that this compound effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []
Q3: How does this compound impact pancreatic β-cells in the context of diabetes?
A: In preclinical models of type 1 diabetes, this compound demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, this compound treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []
Q4: Beyond diabetes, what other therapeutic applications are being explored for this compound?
A: this compound is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that this compound can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that this compound could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.
Q5: Are there any studies exploring the combination of this compound with other therapies?
A: Yes, this compound is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, this compound resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
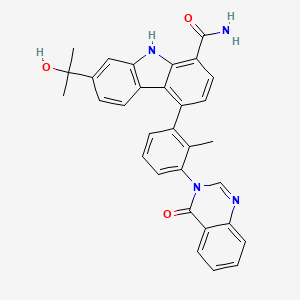

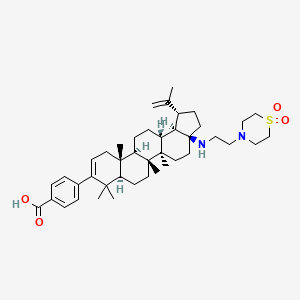
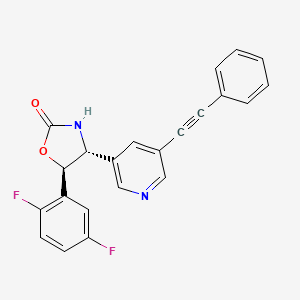

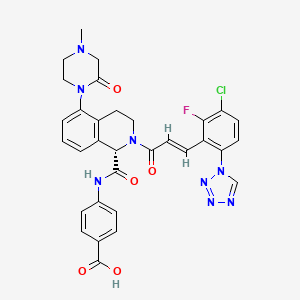

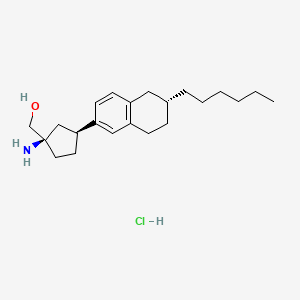
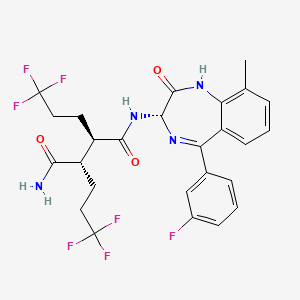
![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)